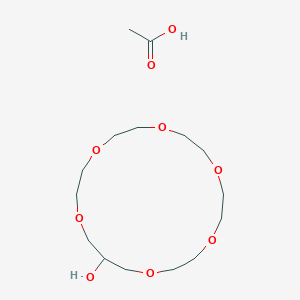
Acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol: is a compound that combines the properties of acetic acid and a crown ether. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and is a key component of vinegar. The crown ether part, 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol, is a cyclic compound with multiple ether linkages, known for its ability to form complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Acetic Acid: Acetic acid can be synthesized through the carbonylation of methanol. The process involves three steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
-
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol: This crown ether can be synthesized through the cyclization of ethylene glycol derivatives under specific conditions to form the cyclic ether structure .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
-
Acetic Acid:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
-
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol:
Common Reagents and Conditions:
Oxidation of Acetic Acid: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction of Acetic Acid: Lithium aluminum hydride is a common reducing agent.
Complexation Reactions: Metal salts such as potassium chloride are used to form complexes with crown ethers.
Major Products:
Oxidation of Acetic Acid: Carbon dioxide and water.
Reduction of Acetic Acid: Ethanol.
Complexation with Crown Ethers: Metal ion complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Acetic Acid: Used as a solvent and reagent in organic synthesis.
Crown Ethers: Used in the study of ion transport and separation processes.
Biology:
Acetic Acid: Used in biochemical assays and as a preservative.
Crown Ethers: Studied for their potential in drug delivery systems.
Medicine:
Acetic Acid: Used in the treatment of infections and as an antiseptic.
Crown Ethers: Investigated for their ability to form complexes with biologically relevant ions.
Industry:
Acetic Acid: Used in the production of polymers, adhesives, and as a food additive.
Crown Ethers: Used in the extraction and purification of metals.
Wirkmechanismus
Acetic Acid:
Mechanism: Acetic acid acts by dissociating into acetate ions and hydrogen ions, which can interact with various biological molecules.
Molecular Targets: Targets include enzymes and cellular membranes, where it can alter pH and disrupt cellular processes.
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol:
Mechanism: Forms complexes with metal ions through its ether linkages, stabilizing the ions and facilitating their transport.
Molecular Targets: Metal ions and their associated pathways.
Vergleich Mit ähnlichen Verbindungen
Acetic Acid: Similar compounds include formic acid and propionic acid, which are also carboxylic acids with similar chemical properties.
Uniqueness:
Acetic Acid: Unique for its widespread use and versatility in both industrial and laboratory settings.
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol: Unique for its specific ring size and ability to form stable complexes with a variety of metal ions.
Eigenschaften
CAS-Nummer |
77887-93-5 |
|---|---|
Molekularformel |
C15H30O9 |
Molekulargewicht |
354.39 g/mol |
IUPAC-Name |
acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol |
InChI |
InChI=1S/C13H26O7.C2H4O2/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChI-Schlüssel |
SSGWONPFDIROAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COCCOCCOCC(COCCOCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)

![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
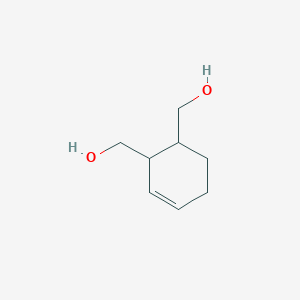

![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
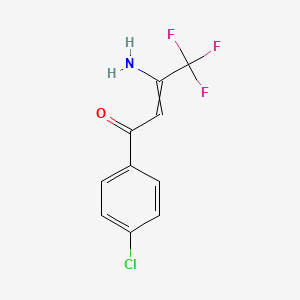
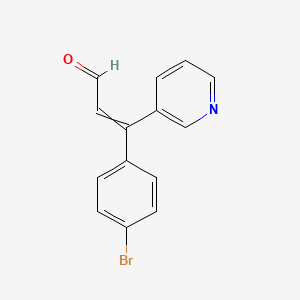
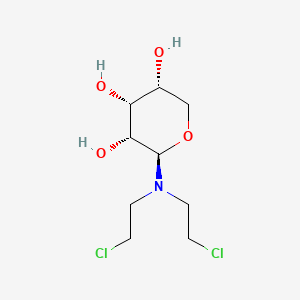
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
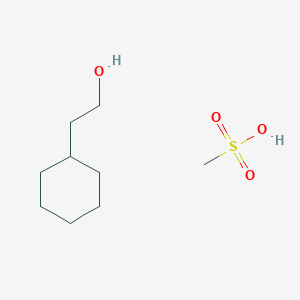
![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
